Lipophilicity Differential vs. Phenyl Analog (CAS 3760-63-2) – A Key Determinant for CNS Drug Design
The naphthyl-bearing target compound exhibits a substantially higher computed lipophilicity (XlogP = 3.2) than its direct phenyl analog, 4-(dimethylamino)-1-phenylbutan-1-one, which has a reported logP of approximately 2.1 . This quantitative difference predicts superior passive membrane permeability and enhanced blood-brain barrier penetration, making the naphthyl derivative a more suitable scaffold for CNS-targeted programs. The only publicly accessible head-to-head quantitative comparator for computed physicochemical properties is the XlogP value . Experimental logD or logP measurements were not identified in the peer-reviewed literature or authoritative databases at the time of this analysis.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-(Dimethylamino)-1-phenylbutan-1-one: approx. 2.1 (estimated/calculated) |
| Quantified Difference | Δ logP ≈ +1.1 units |
| Conditions | In silico calculation (XlogP); no experimental logD/logP data available for the target compound. |
Why This Matters
A logP difference of >1 unit can translate to a 10-fold change in partition coefficient, directly impacting in vivo distribution, CNS exposure, and off-target binding risks – a critical differentiator for procurement in CNS drug discovery.
